![molecular formula C11H13ClN2OS B1471004 [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride CAS No. 1797023-70-1](/img/structure/B1471004.png)
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride
Overview
Description
“[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1797023-70-1 . It has a molecular weight of 256.76 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-(phenoxymethyl)thiazol-4-yl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H12N2OS.ClH/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10;/h1-5,8H,6-7,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel compounds using related chemical structures have been reported, focusing on their potential as anticonvulsant agents. A series of novel Schiff bases have been synthesized, exhibiting significant anticonvulsant activity in various models, highlighting their therapeutic potential (Pandey & Srivastava, 2011).
Fluorescence Properties
- Research into the fluorescence properties of related compounds has shown that certain structures can be coordinated with Zn^2^+, resulting in strong fluorescence. This is significant for the development of fluorescent probes, which have various applications in biological and chemical sensing (Zheng Wen-yao, 2012).
Antimicrobial Activity
- The antimicrobial activity of compounds related to the query structure has been investigated, with some compounds showing promising activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been performed on similar structures to predict their biological effects. These studies are crucial for understanding the molecular basis of the compounds' activities and designing more effective molecules (A. Viji et al., 2020).
Cardioprotective Activity
- The cardioprotective activity of certain thiazole derivatives has been explored, showing moderate to high effects in vitro. This indicates the potential of such compounds for development as cardioprotective agents, providing a basis for further pharmacological studies (Drapak et al., 2019).
properties
IUPAC Name |
[2-(phenoxymethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10;/h1-5,8H,6-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDLFQGGFCTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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